2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide is a complex organic compound that features a combination of indole, benzenesulfonyl, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.
Oxazole Formation: The oxazole ring is formed through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reaction: Finally, the indole-sulfonyl derivative is coupled with the oxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole and oxazole rings.
Reduction: Reduced forms of the sulfonyl and oxazole groups.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used to investigate the biological pathways involving indole and oxazole derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation, cancer cell proliferation, or microbial growth.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan.
Oxazole Derivatives: Compounds like oxaprozin and oxazepam.
Sulfonyl Derivatives: Compounds like sulfonamides and sulfonylureas.
Uniqueness
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide is unique due to its combination of indole, benzenesulfonyl, and oxazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-19(20-18-10-11-26-21-18)13-22-12-17(15-8-4-5-9-16(15)22)27(24,25)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZHZIAULZCBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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